molecular formula C20H20FN7 B1200437 5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine

5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine

Cat. No. B1200437
M. Wt: 377.4 g/mol
InChI Key: OZDPLNXCDXGQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine is a member of triazolopyrimidines.

Scientific Research Applications

Antiasthma Applications

  • Compounds including 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, related to the chemical structure , have shown activity as mediator release inhibitors in the human basophil histamine release assay. This suggests potential applications in antiasthma therapies (Medwid et al., 1990).

Tuberculostatic Activity

  • Structural analogs of this compound have been evaluated for tuberculostatic activity, indicating its potential use in antituberculosis treatments (Titova et al., 2019).

Antitumor Applications

  • A novel compound closely related to the one demonstrated in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, suggesting a potential application in cancer therapy (Gomha et al., 2017).

Antiviral Applications

  • Certain triazolo[1,5-a]pyrimidine derivatives have shown promising ability to inhibit influenza virus RNA polymerase, indicating potential for antiviral drug development (Massari et al., 2017).

Herbicidal Activity

  • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, structurally similar to the compound of interest, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).

Antibacterial Activity

  • Derivatives of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized and shown antibacterial activity against Gram-positive and Gram-negative strains, indicating potential in antibacterial drug development (Lahmidi et al., 2019).

properties

Product Name

5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine

Molecular Formula

C20H20FN7

Molecular Weight

377.4 g/mol

IUPAC Name

5-ethyl-3-[(2-fluorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C20H20FN7/c1-2-17-24-19(23-12-10-15-8-5-6-11-22-15)18-20(25-17)28(27-26-18)13-14-7-3-4-9-16(14)21/h3-9,11H,2,10,12-13H2,1H3,(H,23,24,25)

InChI Key

OZDPLNXCDXGQRB-UHFFFAOYSA-N

SMILES

CCC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3F)NCCC4=CC=CC=N4

Canonical SMILES

CCC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3F)NCCC4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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